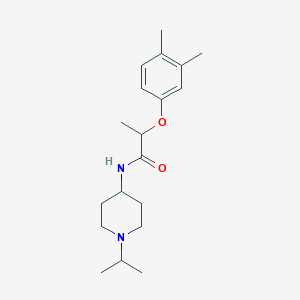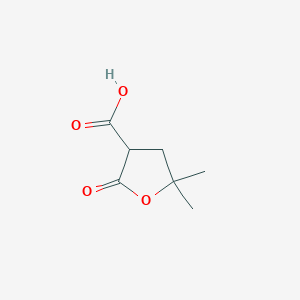
1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(3-phenyl-2-propen-1-yl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(3-phenyl-2-propen-1-yl)piperazine, also known as MPPP, is a piperazine derivative that has been extensively studied for its potential use in scientific research. MPPP has been shown to have a variety of biochemical and physiological effects that make it a valuable tool for studying various aspects of the nervous system.
Mécanisme D'action
The exact mechanism of action of 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(3-phenyl-2-propen-1-yl)piperazine is not fully understood, but it is believed to act primarily as a dopamine receptor agonist. This means that it binds to dopamine receptors in the brain and activates them, leading to increased dopamine release and activity. This increased activity can result in a variety of biochemical and physiological effects, including changes in mood, cognition, and behavior.
Biochemical and Physiological Effects
1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(3-phenyl-2-propen-1-yl)piperazine has been shown to have a variety of biochemical and physiological effects that make it a valuable tool for studying various aspects of the nervous system. For example, 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(3-phenyl-2-propen-1-yl)piperazine has been shown to increase dopamine release in the brain, leading to increased activity in the mesolimbic reward pathway. This increased activity can result in feelings of pleasure and reward, which can be useful for studying the mechanisms of addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(3-phenyl-2-propen-1-yl)piperazine in scientific research is its ability to selectively target dopamine receptors in the brain. This allows researchers to study the effects of dopamine on various aspects of the nervous system in a controlled and precise manner. However, one of the limitations of using 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(3-phenyl-2-propen-1-yl)piperazine is its potential for abuse and addiction. Therefore, it is important to use 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(3-phenyl-2-propen-1-yl)piperazine in a controlled and responsible manner to minimize the risk of abuse.
Orientations Futures
There are many potential future directions for research involving 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(3-phenyl-2-propen-1-yl)piperazine. For example, researchers could investigate the potential therapeutic uses of 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(3-phenyl-2-propen-1-yl)piperazine for treating various neurological disorders, such as Parkinson's disease. Additionally, researchers could investigate the potential effects of 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(3-phenyl-2-propen-1-yl)piperazine on other neurotransmitter systems in the brain, such as the serotonin and norepinephrine systems. Finally, researchers could investigate the potential for developing new drugs based on the structure and mechanism of action of 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(3-phenyl-2-propen-1-yl)piperazine.
Méthodes De Synthèse
1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(3-phenyl-2-propen-1-yl)piperazine can be synthesized using a variety of methods, but one of the most common involves the reaction of 1-(2-methyl-3-phenyl-2-propen-1-yl)piperazine with 3-phenyl-2-propen-1-amine under appropriate conditions. This reaction yields 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(3-phenyl-2-propen-1-yl)piperazine as a white crystalline powder that can be purified using standard laboratory techniques.
Applications De Recherche Scientifique
1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(3-phenyl-2-propen-1-yl)piperazine has been used extensively in scientific research to study a variety of topics related to the nervous system. For example, 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(3-phenyl-2-propen-1-yl)piperazine has been used to investigate the role of dopamine receptors in drug addiction and the effects of various drugs on the central nervous system. Additionally, 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(3-phenyl-2-propen-1-yl)piperazine has been used to study the mechanisms of action of various drugs and to identify potential targets for drug development.
Propriétés
IUPAC Name |
1-[(E)-2-methyl-3-phenylprop-2-enyl]-4-[(E)-3-phenylprop-2-enyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2/c1-21(19-23-11-6-3-7-12-23)20-25-17-15-24(16-18-25)14-8-13-22-9-4-2-5-10-22/h2-13,19H,14-18,20H2,1H3/b13-8+,21-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBNAYPWGSIPEP-FIIWLBIUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)CN2CCN(CC2)CC=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/CN2CCN(CC2)C/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(E)-2-methyl-3-phenylprop-2-enyl]-4-[(E)-3-phenylprop-2-enyl]piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-{3-chloro-4-[2-(2,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4925751.png)
![2,12-dimethyl-10,20-diphenyl-8,15,17,18-tetrahydrodibenzo[b,j][1,5,9,13]tetraazacyclohexadecine-6,16(5H,7H)-dione](/img/structure/B4925757.png)

![N-(2-ethylphenyl)-4-methyl-5-phenyl-2-[(phenylacetyl)amino]-3-thiophenecarboxamide](/img/structure/B4925768.png)

![(2,1,3-benzoxadiazol-5-ylmethyl){[1-(2-methoxybenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amine](/img/structure/B4925779.png)
![1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-3,5-dimethylpyridinium bromide](/img/structure/B4925780.png)



